
2,2-Dimethyl-3-(p-tolyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-3-(p-tolyl)pyrrolidine” is a chemical compound with the molecular formula C13H19N. It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
Pyrrolidine derivatives, including “this compound”, are synthesized using various strategies . These strategies include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes two methyl groups and a p-tolyl group.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopy
Research has demonstrated the importance of pyrrole analogues in understanding molecular structure and spectroscopic properties. For instance, studies involving pyrroles, including compounds similar to 2,2-Dimethyl-3-(p-tolyl)pyrrolidine, have explored their detailed molecular structures through X-Ray diffraction and various spectroscopic methods such as IR, Raman, UV, and fluorescence. These studies reveal the stability and electronic properties of these molecules, aiding in the prediction of their bioactivity against specific targets (Srikanth et al., 2020).
Organic Synthesis
In the realm of organic synthesis, pyrrolidine derivatives, including those structurally related to this compound, have been utilized in highly regio- and enantioselective organocatalytic reactions. For example, the use of pyrrolidine-based catalysts has facilitated the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing the utility of pyrrolidine derivatives in synthesizing complex organic molecules with high yield and selectivity (Chowdhury & Ghosh, 2009).
Photogeneration of Hydrogen from Water
In the context of sustainable energy, pyrrolidine derivatives have been investigated for their role in photocatalytic systems for hydrogen production. Research involving platinum(II) terpyridyl acetylide chromophores and molecular cobalt catalysts highlights the potential of pyrrolidine-based compounds in enhancing the efficiency of visible light-driven hydrogen production from water. This illustrates the application of pyrrolidine derivatives in developing renewable energy solutions (Du, Knowles, & Eisenberg, 2008).
Drug Development and Bioactivity
Furthermore, pyrrolidine derivatives have been explored for their bioactivity and potential in drug development. Novel pyrrolidines linked to 1,2,3-triazole derivatives have shown significant in vitro anti-proliferative activities against human cancer cells, suggesting their utility in designing new therapeutic agents (Ince et al., 2020).
Polymer Chemistry
In polymer chemistry, the synthesis of novel polyesters based on nitrogen-containing heterocycles, including pyrrolidine derivatives, has been researched. These studies demonstrate the potential of pyrrolidine-based polyesters in various applications, possibly extending to materials possessing biological activity (Sugralina et al., 2018).
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for 2,2-Dimethyl-3-(p-tolyl)pyrrolidine as well.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-9-14-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQQNZKSNZVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

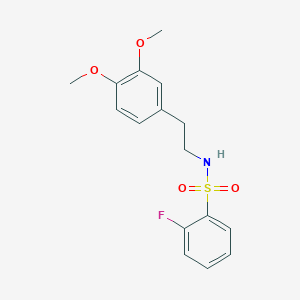
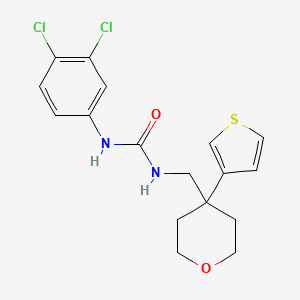
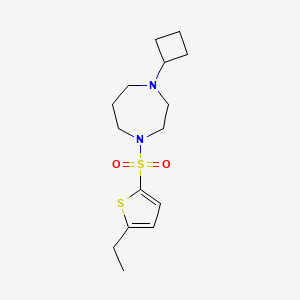
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

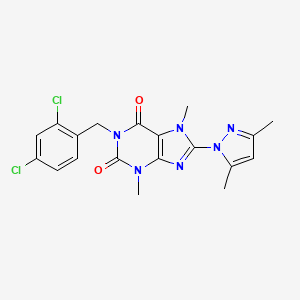
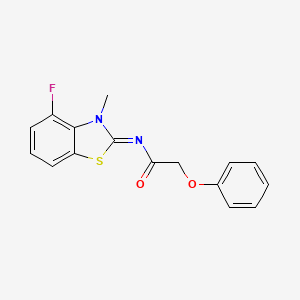


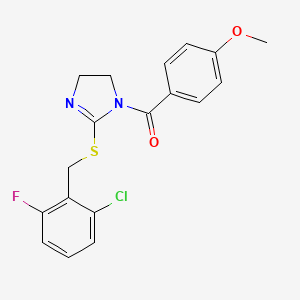
![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]oxy}-5-iodobenzenecarboxylate](/img/structure/B2962251.png)